molecular formula C11H12N2O2 B11747529 2-(3-Methoxyphenyl)imidazole-4-methanol

2-(3-Methoxyphenyl)imidazole-4-methanol

Cat. No.: B11747529
M. Wt: 204.22 g/mol
InChI Key: AIQZJSJSFIBJRN-UHFFFAOYSA-N
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Description

[2-(3-Methoxy-phenyl)-1H-imidazol-4-yl]-methanol is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methoxyphenyl group attached to the imidazole ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Methoxy-phenyl)-1H-imidazol-4-yl]-methanol typically involves the formation of the imidazole ring followed by the introduction of the methoxyphenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxybenzaldehyde with glyoxal and ammonia can yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(3-Methoxy-phenyl)-1H-imidazol-4-yl]-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Methoxy-phenyl)-1H-imidazol-4-yl]-methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its imidazole ring can mimic certain natural compounds, making it a valuable tool for probing biological systems and understanding enzyme mechanisms .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, and [2-(3-Methoxy-phenyl)-1H-imidazol-4-yl]-methanol may exhibit similar properties .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of [2-(3-Methoxy-phenyl)-1H-imidazol-4-yl]-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and cellular processes. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity to certain receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3-Methoxy-phenyl)-1H-imidazol-4-yl]-methanol is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. This structural feature may confer distinct advantages in certain applications, such as enhanced binding affinity or selectivity for specific targets .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H12N2O2/c1-15-10-4-2-3-8(5-10)11-12-6-9(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13)

InChI Key

AIQZJSJSFIBJRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(N2)CO

Origin of Product

United States

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